1-(2-Amino-4-fluorophenyl)propan-1-one
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Overview
Description
1-(2-Amino-4-fluorophenyl)propan-1-one is an organic compound with a molecular structure that includes an amino group and a fluorine atom attached to a phenyl ring, along with a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Amino-4-fluorophenyl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-amino-4-fluorobenzaldehyde with a suitable ketone under acidic or basic conditions. The reaction typically proceeds through a condensation mechanism, followed by reduction to yield the desired product.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents are selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-4-fluorophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino and fluorine groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Amino-4-fluorophenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-fluorophenyl)propan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the fluorine atom can participate in electrostatic interactions. These interactions can modulate the activity of biological pathways, leading to various effects depending on the specific target.
Comparison with Similar Compounds
1-(2-Amino-4-chlorophenyl)propan-1-one: Similar structure but with a chlorine atom instead of fluorine.
1-(2-Amino-4-methylphenyl)propan-1-one: Contains a methyl group instead of fluorine.
1-(2-Amino-4-bromophenyl)propan-1-one: Bromine atom replaces the fluorine.
Uniqueness: 1-(2-Amino-4-fluorophenyl)propan-1-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making this compound particularly interesting for pharmaceutical and material science applications.
Properties
Molecular Formula |
C9H10FNO |
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Molecular Weight |
167.18 g/mol |
IUPAC Name |
1-(2-amino-4-fluorophenyl)propan-1-one |
InChI |
InChI=1S/C9H10FNO/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2,11H2,1H3 |
InChI Key |
IHNIBESHDZOKTB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)F)N |
Origin of Product |
United States |
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